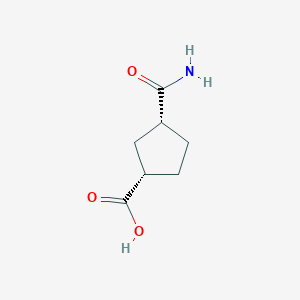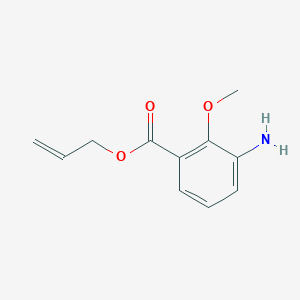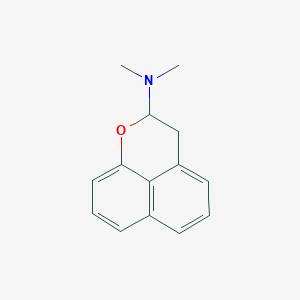
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DODPA is a fluorescent molecule that has been widely used as a probe in various biological and chemical applications. The unique properties of DODPA, such as its high quantum yield, photostability, and sensitivity to the microenvironment, make it an attractive tool for studying many biological processes. DODPA has been used in applications such as imaging, sensing, and drug delivery.
Mecanismo De Acción
The mechanism of action of DODPA is based on its fluorescence properties. DODPA emits light when excited by a light source, and the intensity of the emitted light is dependent on the microenvironment of the molecule. For example, the fluorescence intensity of DODPA changes when it binds to a protein or interacts with other molecules, allowing its use as a probe.
Efectos Bioquímicos Y Fisiológicos
DODPA has been shown to have minimal toxicity and has been used in various biological applications. However, the long-term effects of DODPA on biological systems are not well understood, and further research is needed to fully understand its potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DODPA is its high sensitivity and selectivity, making it an attractive tool for studying biological processes. However, DODPA has some limitations, including its sensitivity to environmental factors such as temperature and pH, which can affect its fluorescence properties. Additionally, the synthesis of DODPA can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research and development of DODPA. One area of interest is the development of DODPA-based sensors for detecting specific analytes in biological and environmental samples. Another area of research is the use of DODPA in drug delivery systems, where it can be used as a fluorescent label to track the distribution of drugs in the body. Additionally, further research is needed to understand the long-term effects of DODPA on biological systems and to optimize its synthesis and properties for specific applications.
In conclusion, DODPA is a unique and versatile molecule that has gained significant attention in scientific research. Its high sensitivity and selectivity make it an attractive tool for studying biological processes, and its unique properties make it useful in various applications such as imaging, sensing, and drug delivery. Further research is needed to fully understand the potential of DODPA and to optimize its properties for specific applications.
Métodos De Síntesis
The synthesis of DODPA involves the reaction of 2,3-dihydro-1H-phenalene with dimethylamine oxide. The reaction is carried out in the presence of a catalyst such as trifluoroacetic acid. The yield of DODPA can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
DODPA has been extensively used in scientific research due to its unique properties. One of the main applications of DODPA is in fluorescence imaging. DODPA can be used to label proteins and other biomolecules, allowing their visualization in live cells and tissues. DODPA has also been used as a sensor for detecting various analytes such as metal ions, pH, and temperature.
Propiedades
Número CAS |
132766-66-6 |
|---|---|
Nombre del producto |
2-Dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Fórmula molecular |
C14H15NO |
Peso molecular |
213.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C14H15NO/c1-15(2)13-9-11-7-3-5-10-6-4-8-12(16-13)14(10)11/h3-8,13H,9H2,1-2H3 |
Clave InChI |
CGNQKYZXRDKEPD-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
SMILES canónico |
CN(C)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Sinónimos |
2-dimethylamino-1-oxa-2,3-dihydro-1H-phenalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)




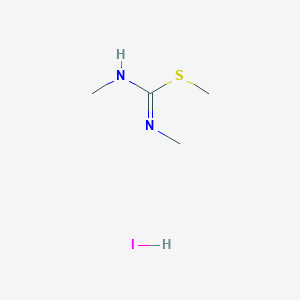
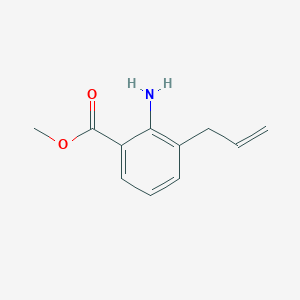
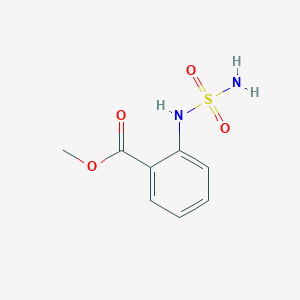
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
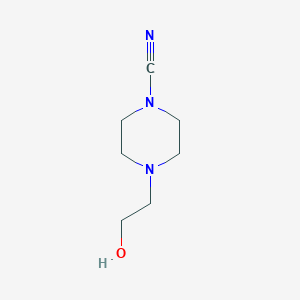

![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
